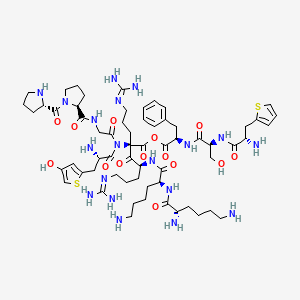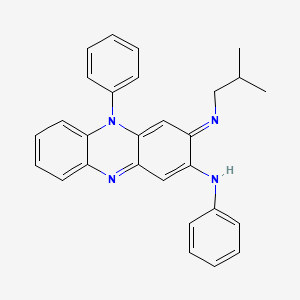![molecular formula C22H15F3N4O2 B1667765 6-(2-aminopyrimidin-4-yl)oxy-N-[3-(trifluoromethyl)phenyl]naphthalene-1-carboxamide](/img/structure/B1667765.png)
6-(2-aminopyrimidin-4-yl)oxy-N-[3-(trifluoromethyl)phenyl]naphthalene-1-carboxamide
Overview
Description
Mechanism of Action
Target of Action
NVP-BAW2881, also known as BAW2881, is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) . VEGFR2 is a tyrosine kinase receptor that plays a crucial role in the regulation of angiogenesis, a process involving the formation of new blood vessels from pre-existing ones .
Mode of Action
NVP-BAW2881 interacts with VEGFR2 by inhibiting its tyrosine kinase activity. This inhibition prevents the autophosphorylation of the receptor, a key step in the activation of the VEGF signaling pathway . The compound is highly selective for VEGFR2, although it also demonstrates activity against other kinases such as Tie2 and RET .
Biochemical Pathways
By inhibiting VEGFR2, NVP-BAW2881 disrupts the VEGF signaling pathway, which is primarily involved in angiogenesis . This disruption can lead to a decrease in the formation of new blood vessels, thereby affecting processes such as tumor growth and inflammation that rely on angiogenesis .
Result of Action
In a transgenic mouse model of psoriasis, NVP-BAW2881 has been shown to reduce the number of blood and lymphatic vessels and infiltrating leukocytes in the skin, and normalize the epidermal architecture . It also displays strong anti-inflammatory effects in models of acute inflammation .
Biochemical Analysis
Biochemical Properties
NVP-BAW2881 interacts with several enzymes and proteins, primarily VEGFR1-3 . It also demonstrates activity against Tie2 and RET (c-RET) at higher concentrations . The nature of these interactions involves the inhibition of the VEGF-driven cellular receptor autophosphorylation in cells .
Cellular Effects
NVP-BAW2881 has significant effects on various types of cells and cellular processes. It inhibits proliferation, migration, and tube formation by human umbilical vein endothelial cells and lymphatic endothelial cells . It influences cell function by inhibiting VEGF-A-induced phosphorylation of VEGFR-2 in cells .
Molecular Mechanism
NVP-BAW2881 exerts its effects at the molecular level primarily through the inhibition of VEGFR2. It inhibits a limited number of kinases including c-RAF, B-RAF, RET, ABL, and TIE-2 at sub-μM IC50s .
Temporal Effects in Laboratory Settings
It has been observed to have long-term effects on cellular function, particularly in the context of inflammation .
Dosage Effects in Animal Models
In animal models, NVP-BAW2881 has shown to reduce the number of blood and lymphatic vessels and infiltrating leukocytes in the skin, and normalize the epidermal architecture
Metabolic Pathways
Given its role as a VEGFR2 inhibitor, it likely interacts with enzymes and cofactors involved in the VEGF signaling pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BAW2881 involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final compound. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the synthesis involves the use of various reagents and catalysts to achieve the desired chemical transformations .
Industrial Production Methods
Industrial production of BAW2881 follows similar synthetic routes as those used in laboratory settings but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. The production methods are designed to be cost-effective and scalable to meet the demands of scientific research .
Chemical Reactions Analysis
Types of Reactions
BAW2881 undergoes several types of chemical reactions, including:
Oxidation: BAW2881 can be oxidized under specific conditions to form various oxidation products.
Reduction: The compound can be reduced using suitable reducing agents to yield reduced forms.
Substitution: BAW2881 can undergo substitution reactions where specific functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines .
Scientific Research Applications
BAW2881 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool compound to study the inhibition of VEGFR2 and its effects on angiogenesis.
Biology: Employed in cellular and molecular biology studies to investigate the role of VEGFR2 in various biological processes.
Medicine: Explored for its potential therapeutic applications in diseases characterized by abnormal angiogenesis, such as cancer and psoriasis.
Industry: Utilized in the development of new drugs and therapeutic agents targeting VEGFR2
Comparison with Similar Compounds
Similar Compounds
Axitinib: Another VEGFR inhibitor with similar applications in cancer research.
Cabozantinib: Inhibits multiple tyrosine kinases, including VEGFR2, and is used in cancer therapy.
Nintedanib: A multi-targeted tyrosine kinase inhibitor that also targets VEGFR2.
Uniqueness of BAW2881
BAW2881 is unique in its high selectivity for VEGFR2, with minimal off-target effects on other kinases. This selectivity makes it a valuable tool for studying VEGFR2-specific pathways and for developing targeted therapies with reduced side effects .
If you have any more questions or need further details, feel free to ask!
Properties
IUPAC Name |
6-(2-aminopyrimidin-4-yl)oxy-N-[3-(trifluoromethyl)phenyl]naphthalene-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F3N4O2/c23-22(24,25)14-4-2-5-15(12-14)28-20(30)18-6-1-3-13-11-16(7-8-17(13)18)31-19-9-10-27-21(26)29-19/h1-12H,(H,28,30)(H2,26,27,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLLQJNIKDWEEFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=CC3=C2C=CC(=C3)OC4=NC(=NC=C4)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15F3N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















